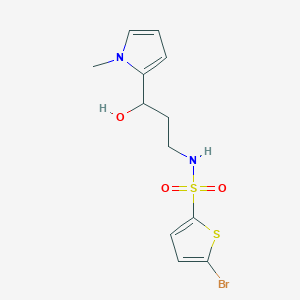
5-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the bromination of thiophene-2-sulfonamide, followed by the introduction of the hydroxypropyl group and the pyrrole moiety. Common reagents used in these steps include bromine, sulfonamide, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution of the bromine atom could introduce a variety of functional groups.
Scientific Research Applications
5-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine atom and thiophene ring contribute to the compound’s overall binding affinity and specificity. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3-hydroxypropyl)thiophene-2-sulfonamide
- N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-sulfonamide
- 5-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-sulfonamide
Uniqueness
5-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-sulfonamide is unique due to the presence of both the bromine atom and the pyrrole moiety, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable subject of study in various research fields.
Properties
IUPAC Name |
5-bromo-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3S2/c1-15-8-2-3-9(15)10(16)6-7-14-20(17,18)12-5-4-11(13)19-12/h2-5,8,10,14,16H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWCLXRUTRRCOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNS(=O)(=O)C2=CC=C(S2)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-((4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2394906.png)
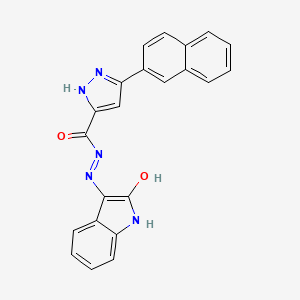
![1H-Pyrrolo[2,3-b]pyridine, 2-cyclobutyl-](/img/structure/B2394911.png)
![N-(furan-2-ylmethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2394912.png)
![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-benzyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2394913.png)
![4-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide](/img/structure/B2394914.png)
![4-(tert-butyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2394916.png)
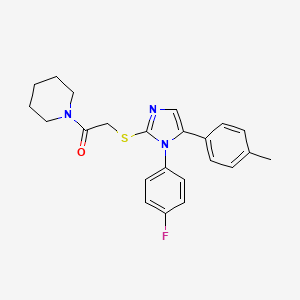
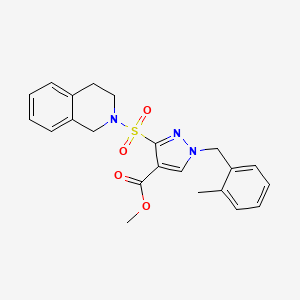
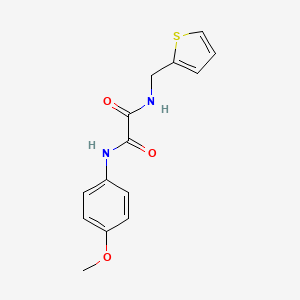

![2-[[1-(4-Methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid](/img/structure/B2394923.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2394926.png)
